Alibendol

Catalog No.
S562213
CAS No.
26750-81-2
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alibendol

CAS Number

26750-81-2

Product Name

Alibendol

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-3-4-9-7-10(13(17)14-5-6-15)12(16)11(8-9)18-2/h3,7-8,15-16H,1,4-6H2,2H3,(H,14,17)

InChI Key

UMJHTFHIQDEGKB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)C(=O)NCCO)CC=C

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)NCCO)CC=C

Pharmacokinetic Study in Humans

Pharmacokinetic Study in Dogs

Encapsulation Study with β-Cyclodextrin

Alibendol is a chemical compound known for its therapeutic properties, particularly as an antispasmodic and choleretic agent. Its full chemical name is 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide. This compound is primarily utilized in the treatment of digestive system disorders, including indigestion, nausea, and vomiting. Alibendol's structure includes a hydroxy group, methoxy group, and an allyl side chain that contribute to its biological activity and pharmacological effects .

  • Oxidation: Alibendol can be oxidized to form various derivatives, which may enhance its biological activity or modify its pharmacokinetic properties.
  • Esterification: This reaction involves the formation of esters from carboxylic acids and alcohols, which can be crucial for modifying the compound's solubility and absorption characteristics .
  • Hydrogenation: Alibendol can also participate in hydrogenation reactions under specific conditions, affecting its reactivity and stability .

Alibendol exhibits significant biological activity, primarily as an antispasmodic and choleretic agent. Its antispasmodic properties help alleviate muscle spasms in the gastrointestinal tract, making it beneficial for conditions like irritable bowel syndrome. Additionally, as a choleretic agent, it promotes bile secretion from the liver, aiding in digestion and fat absorption . Research has also indicated potential applications in treating other digestive disorders due to its ability to modulate gastrointestinal motility and secretion.

The synthesis of Alibendol involves several steps:

  • Starting Material: The synthesis often begins with 2-hydroxy-3-methoxybenzaldehyde.
  • Reactions: Key steps include allylation, oxidation using sodium chlorite and ammonium sulfamate, followed by esterification and Claisen rearrangement .
  • Final Product: The final product is obtained through a coupling reaction with ethanolamine, yielding Alibendol in a pure form .

These methods demonstrate the complexity of synthesizing Alibendol while highlighting the importance of precise reaction conditions to achieve high yields.

Alibendol is primarily applied in:

  • Pharmaceuticals: Used as a treatment for digestive disorders.
  • Research: Investigated for its potential benefits in various gastrointestinal conditions due to its unique pharmacological profile.
  • Choleretic Agent: Employed in studies related to bile production and liver function.

Its applications underline its significance in both clinical settings and research environments focused on gastrointestinal health .

Studies on Alibendol's interactions reveal that it may influence various metabolic pathways. It has been shown to interact with other drugs metabolized by liver enzymes, potentially leading to altered pharmacokinetics when administered concurrently with certain medications. Understanding these interactions is crucial for optimizing therapeutic regimens involving Alibendol and minimizing adverse effects .

Several compounds share structural or functional similarities with Alibendol. Here are some notable examples:

Compound NameSimilaritiesUnique Features
Choleretic Agent AAntispasmodic propertiesMore potent bile secretion stimulation
Antispasmodic BStructural resemblanceDifferent mechanism of action
Digestive Aid CUsed for similar digestive disordersBroader application spectrum

Alibendol stands out due to its specific combination of antispasmodic and choleretic activities along with its unique chemical structure that allows for targeted therapeutic effects in digestive health.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

251.11575802 g/mol

Monoisotopic Mass

251.11575802 g/mol

Heavy Atom Count

18

UNII

A8CO1VZK2Z

Other CAS

26750-81-2

Wikipedia

Alibendol

Dates

Modify: 2023-08-15

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